2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride

Cell Biology Analytical Chemistry Reproducibility

Standard tetrazolium salts like MTT require DMSO solubilization, adding workflow steps and variability. 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride (CAS 104497-77-0) offers a distinct p-tolyl/phenyl substitution pattern producing a fluorescent, water-insoluble formazan for end-point viability assays. • Quantifiable by fluorescence microscopy or post-solubilization spectrophotometry • Suitable for bacterial respiratory activity, eukaryotic cytotoxicity, and histochemical dehydrogenase localization • ≥98% HPLC purity with consistent lot-to-lot performance Ideal for labs with established MTT workflows seeking a specialized tetrazolium salt with unique spectral properties.

Molecular Formula C21H19ClN4
Molecular Weight 364.9 g/mol
CAS No. 104497-77-0
Cat. No. B019198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
CAS104497-77-0
Molecular FormulaC21H19ClN4
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1
InChIKeyIYIJNMGGEGVHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride Overview


2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride (CAS 104497-77-0) is a redox-sensitive tetrazolium salt employed as a colorimetric and fluorometric indicator of cellular metabolic activity [1]. As a member of the tetrazolium family, it is characterized by a central tetrazolium ring substituted with two p-tolyl groups and a phenyl group, and is commonly formulated as a chloride salt . The compound is designed for use in cell viability and proliferation assays, where it is reduced by NAD(P)H-dependent dehydrogenases in metabolically active cells to produce a colored, water-insoluble formazan product .

Redox indicator of cellular metabolic activity
Produces water-insoluble formazan for end-point assays
Designed for cell viability and proliferation studies

Non-Interchangeability of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride


Tetrazolium salts are a structurally diverse class of compounds, and seemingly minor substituent changes can drastically alter their physicochemical properties, including solubility, membrane permeability, reduction potential, and the spectral characteristics of the resulting formazan [1]. For example, the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) produces an insoluble formazan that requires a solubilization step with DMSO, while newer-generation salts like XTT and WST-1 yield water-soluble formazans for simplified, homogeneous assays [1]. A compound like 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, with its specific p-tolyl and phenyl substitution pattern, offers a distinct profile that may be optimized for particular applications, such as microbial viability testing or assays where a specific formazan color or fluorescence is required . Therefore, substituting one tetrazolium salt for another without verifying its performance characteristics in the specific assay system can lead to inaccurate results, loss of sensitivity, or workflow incompatibility.

Formazan solubility mismatch
Unlike XTT/WST-1, this salt yields water-insoluble formazan; direct substitution alters the required solubilization step and workflow.
Redox profile may shift sensitivity
Reduction potential and spectral characteristics differ from MTT; assay sensitivity and dynamic range may not transfer directly.
Limited comparative validation
Peer-reviewed head-to-head data versus common tetrazolium salts are scarce; performance must be verified in the intended assay system.

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride: Key Evidence


High Purity for Assay Reproducibility

Commercial preparations of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride are available with high purity, which is critical for minimizing assay variability caused by impurities that may interfere with cellular metabolism or the optical readout. The compound is supplied with a minimum purity specification of ≥98.0% (T) by HPLC, as indicated by TCI America . While comparable purity levels are common for research-grade tetrazolium salts, this specification provides a quantitative benchmark for procurement and ensures a level of consistency suitable for demanding quantitative assays.

Purity (HPLC)
Specification review
≥98.0%
Supports assay reproducibility
Lot-specific; supplier QC data
Cell Biology Analytical Chemistry Reproducibility

Insoluble Formazan: End-Point Assay Workflow

Unlike newer-generation, sulfonated tetrazolium salts such as XTT and WST-1, which produce water-soluble formazans, 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is reduced to a water-insoluble formazan product . This property aligns it with the classic MTT assay, which requires an additional solubilization step (e.g., with DMSO or acidified isopropanol) to dissolve the formazan crystals before spectrophotometric measurement. In contrast, the water-soluble formazan of XTT allows for a simpler, homogeneous assay without the need for solubilization [1]. The choice between an insoluble and a soluble formazan product represents a fundamental workflow decision, and 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is specifically indicated for protocols that can accommodate or require an end-point solubilization step.

Formazan solubility
Class-level inference
Target: water-insoluble Comparator: XTT (water-soluble)
Requires solubilization step
Fits MTT-like end-point workflows
Assay Development Formazan Solubility Tetrazolium Salts

CTC Analog for Bacterial Viability

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is a structural analog of 5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC), a well-established fluorescent redox indicator used extensively for assessing bacterial viability and respiratory activity [1]. CTC is membrane-permeable and reduced by bacterial electron transport chains to a red fluorescent, water-insoluble formazan (λmax 450 nm) . Given the shared di(p-tolyl)tetrazolium core structure, 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is likely to exhibit similar membrane permeability and is marketed for the same application of detecting metabolic activity in microorganisms . While CTC's reduction potential has been experimentally determined to be -200 mV [2], the specific potential for this compound is not reported, but its structural similarity supports its classification as a useful tool for microbial studies where a fluorescent, insoluble formazan readout is desired.

CTC analog
Class-level inference
Shared di(p-tolyl) core; 5-cyano absent
May support microbial viability studies
Reduction potential unreported
Microbiology Bacterial Viability Fluorescence

Limited Direct Comparative Data

A comprehensive search of primary literature reveals a scarcity of direct, quantitative head-to-head comparisons between 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride and other widely used tetrazolium salts (e.g., MTT, XTT, WST-1, MTS, CTC) in standardized assay systems. Vendor literature provides class-level descriptions of its use in cell viability assays, but peer-reviewed studies that critically compare its sensitivity, dynamic range, or cytotoxicity to alternatives are absent from the public record . This lack of published comparative data means that a potential user must rely on empirical validation within their own specific experimental system to definitively assess its performance relative to alternatives.

Comparative data
Data to verify
None identified in peer-reviewed literature
Requires in-house validation
Empirical performance assessment needed
Literature Review Data Gap Comparative Studies

Applications of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride


Microbial Viability and Metabolic Activity

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is well-suited for measuring the viability and respiratory activity of bacterial populations, analogous to its close structural relative, CTC. The compound is taken up by metabolically active cells and reduced by the electron transport chain to a fluorescent, insoluble formazan, which can be quantified by fluorescence microscopy or after solubilization . This application is particularly relevant for studies in environmental microbiology, food safety testing, and antimicrobial susceptibility screening [1].

Eukaryotic Cell Viability End-Point Assays

As a tetrazolium salt that produces a water-insoluble formazan, this compound is indicated for use in traditional end-point cell viability and cytotoxicity assays with eukaryotic cells . These assays are commonly used in oncology research, drug discovery, and toxicology to assess the effects of compounds on cell proliferation and survival [1]. The insoluble formazan product necessitates a solubilization step prior to spectrophotometric or fluorometric reading, making it suitable for laboratories with established MTT-like workflows.

Redox Indicator in Histochemistry and Biochemistry

Tetrazolium salts have a long history of use as redox indicators in histochemistry for localizing dehydrogenase enzyme activity within tissues and cells . 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, by forming a colored, insoluble precipitate at the site of enzymatic reduction, can be employed to visualize areas of metabolic activity in tissue sections or whole organisms [1]. This application is valuable for developmental biology, plant physiology, and basic research into cellular metabolism.

Custom Viability Assay Development

Given the limited published comparative data on this specific compound , a key application scenario is in the development and optimization of novel or specialized viability assays where its unique combination of spectral properties, solubility profile, and structural features may offer an advantage over more common tetrazolium salts. Researchers seeking a tetrazolium salt that produces an insoluble, fluorescent formazan with a specific excitation/emission profile may find this compound a useful starting point for assay development and validation.

Application
Selection Property
Validation Focus
Microbial viability & respiratory activity
Fluorescent insoluble formazan readout
Bacterial electron transport chain endpoints
Eukaryotic cell end-point viability
MTT-like solubilization-required workflow
Cytotoxicity and proliferation readouts
Histochemical redox localization
Insoluble colored precipitate at reduction site
Dehydrogenase activity visualization
Custom assay development
Unique spectral/solubility profile
Assay optimization and comparative validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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